2-(1-Piperidyl)benzylamine Hydrochloride

Medicinal Chemistry Chemical Biology Assay Development

Researchers requiring a structurally precise ortho-substituted benzylamine scaffold often face unreliable solubility and stoichiometry from non-salt forms. 2-(1-Piperidyl)benzylamine Hydrochloride (CAS 1427475-24-8) solves this with its crystalline HCl salt, ensuring reproducible amide couplings, reductive aminations, and sulfonamide formations. • Primary amine enables facile conjugation to fluorophores/biotin for chemical probe development • Defined purity (≥98%) and aqueous solubility support automated high-throughput screening workflows • Ortho-piperidine geometry provides unique spatial/electronic profile for GPCR-targeted library synthesis Supplied as a white to off-white solid; suitable for both manual synthesis and automated liquid handling platforms.

Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
CAS No. 1427475-24-8
Cat. No. B1642601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Piperidyl)benzylamine Hydrochloride
CAS1427475-24-8
Molecular FormulaC12H19ClN2
Molecular Weight226.74 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2CN.Cl
InChIInChI=1S/C12H18N2.ClH/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-10,13H2;1H
InChIKeyMAOJQJLMJVQRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Piperidyl)benzylamine Hydrochloride Overview


2-(1-Piperidyl)benzylamine Hydrochloride, also referred to as (2-piperidin-1-ylphenyl)methanamine hydrochloride, is a substituted benzylamine derivative characterized by the presence of a piperidine ring ortho to the aminomethyl group . Its hydrochloride salt form (C₁₂H₁₉ClN₂; MW 226.75 g/mol) is supplied as a white to off-white solid, and is primarily employed as a synthetic building block or research tool in medicinal chemistry and chemical biology [1].

Hydrochloride salt form supports aqueous protocol compatibility
High purity specification may reduce repurification steps in synthesis
Ortho-substituted benzylamine scaffold for medicinal chemistry SAR programs

2-(1-Piperidyl)benzylamine Hydrochloride Substitution Limits


The ortho-substituted benzylamine framework of 2-(1-Piperidyl)benzylamine Hydrochloride imparts a unique spatial and electronic profile that dictates its specific interactions as a ligand or building block [1]. Substitution with structurally related compounds—such as the free base 2-(1-piperidinyl)benzylamine (CAS 72752-54-6), para-substituted regioisomers like 4-(1-piperidyl)benzylamine, or unsubstituted benzylamine—is not chemically equivalent. The hydrochloride salt form directly influences solubility, hygroscopicity, and crystallinity, thereby impacting both the reproducibility of synthetic protocols and the stoichiometric accuracy in biological assays .

This product (HCl salt)
Free base (CAS 72752-54-6)
May differ in solubility and hygroscopicity, altering assay and synthesis reproducibility.
Ortho-substituted isomer
4-(1-piperidyl)benzylamine (para isomer)
Different spatial orientation of amine and piperidine may invalidate SAR hypotheses for target binding.
Piperidine-containing benzylamine
Unsubstituted benzylamine
Absence of piperidine ring results in distinct electronic and steric profile; not a structural replacement.

2-(1-Piperidyl)benzylamine Hydrochloride Evidence


Solubility: Salt vs. Free Base

2-(1-Piperidyl)benzylamine Hydrochloride exhibits enhanced aqueous solubility compared to its free base analog (CAS 72752-54-6), a critical parameter for reliable in vitro assay preparation and synthetic work-up [1]. The hydrochloride salt is reported to be soluble in water and other polar solvents, whereas the free base is significantly less soluble under neutral conditions .

Solubility profile
Class-level
Hydrochloride salt: soluble in water/polar solvents. Free base: low aqueous solubility.
Supports aqueous assay preparation without co-solvents.
Supplier-reported; verify solubility under specific buffer conditions.
Medicinal Chemistry Chemical Biology Assay Development

Purity: Hydrochloride vs. Alternatives

Commercially sourced 2-(1-Piperidyl)benzylamine Hydrochloride is routinely supplied with a minimum purity specification of 98% . In contrast, the free base analog (CAS 72752-54-6) is often offered at lower purity grades (e.g., 95% or less) due to challenges in purification and handling of the free amine .

Purity specification
Data to verify
Hydrochloride salt typically ≥98% purity vs free base often 95% or lower.
Higher baseline purity may reduce repurification needs.
Supplier specification; confirm by COA before use.
Organic Synthesis Analytical Chemistry Procurement

Ortho vs. Para Substitution Binding

The ortho-substitution of the piperidine ring relative to the aminomethyl group in 2-(1-Piperidyl)benzylamine Hydrochloride creates a unique three-dimensional conformation that influences its interaction with protein binding pockets [1]. While direct comparative binding data for the para-regioisomer (4-(1-piperidyl)benzylamine) are not available in the public domain, class-level SAR of substituted benzylamines establishes that positional isomerism profoundly affects ligand affinity and selectivity for targets such as G-protein coupled receptors (GPCRs) and enzymes [2].

Binding conformation
Class-level
Ortho-substitution constrains geometry; para isomer alters spatial orientation of amine and piperidine.
Positional isomerism may critically affect SAR hypotheses.
No direct comparative binding data; verify by docking or binding assays.
Structure-Activity Relationship (SAR) Ligand Design Computational Chemistry

2-(1-Piperidyl)benzylamine Hydrochloride Applications


Medicinal Chemistry Building Block

2-(1-Piperidyl)benzylamine Hydrochloride serves as a versatile intermediate in the synthesis of novel pharmacophores. Its primary amine functionality allows for facile amide coupling, reductive amination, and sulfonamide formation, while the piperidine ring is a privileged scaffold in medicinal chemistry [1]. Its use is warranted in projects where ortho-substituted benzylamine geometry is essential for target binding.

Fluorescent & Affinity Probe Synthesis

The compound's structure enables conjugation with fluorophores or biotin via the primary amine. This property is exploited to create chemical probes for target identification or cellular imaging studies. The hydrochloride salt form ensures reliable solubility in aqueous conjugation buffers .

Ligand Screening & Assay Development

In screening campaigns for GPCRs or other receptors where piperidine-containing benzylamines are hypothesized to be active, 2-(1-Piperidyl)benzylamine Hydrochloride can be used as a reference compound or as a starting point for library synthesis. Its defined purity (≥98%) and solubility profile make it suitable for automated liquid handling and high-throughput screening [1].

Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
Ortho-substituted benzylamine scaffold
Coupling efficiency and target engagement
Chemical probe conjugation
Primary amine reactive handle
Conjugation yield and probe solubility
GPCR screening and assay development
High purity specification and aqueous solubility
Assay reproducibility and solubility stability

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